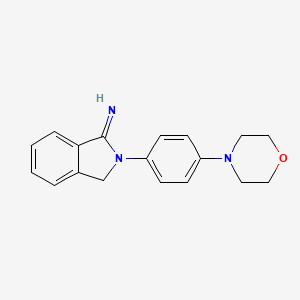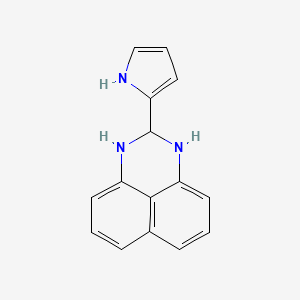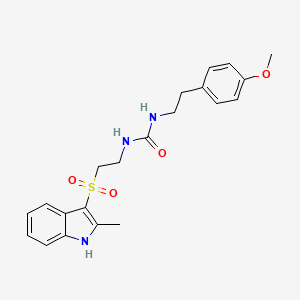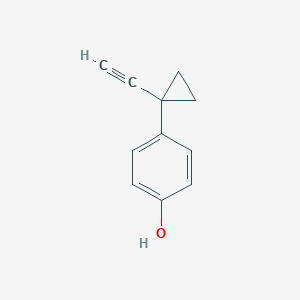
2-(4-Morpholinophenyl)isoindolin-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Development of Electron-Deficient Chromophores
A new synthetic strategy for preparing isoindolin-1-imines from aromatic ketones and phthalonitrile has led to the development of benzo-fused, core-extended azadipyrromethene chromophores. These novel chromophores exhibit remarkable electron-accepting characteristics and strong absorption in the NIR region, making them potentially useful for applications in materials science and optoelectronics (Yuriy V. Zatsikha et al., 2019).
Synthesis of Isoindolin-1-ones
Isoindolin-1-ones have been synthesized via palladium-catalyzed intermolecular coupling and heteroannulation, demonstrating the versatility of isoindolin-1-imines in chemical synthesis. This methodology provides a pathway for the creation of isoindolin-1-ones in moderate yields, which are valuable intermediates in organic synthesis (C. Cho et al., 2000).
Preparation of Sulfur-Transfer Agents
The synthesis of related sulfur-transfer agents from 2-cyanoethyl disulfide showcases the functional versatility of isoindolin-1-imines in the preparation of compounds with potential applications in various chemical transformations (J. Klose et al., 1997).
Facile Synthesis and Luminescence Properties
The synthesis of donor-chromophore dyads through Schiff base condensations reveals the potential of isoindolin-1-imines in creating luminescent materials. These dyads, which exhibit quenched emission in all solvents tested, could find applications in the development of new luminescent materials or in the study of photoinduced electron transfer (T. Wadas et al., 2005).
Mechanism of Action
Target of Action
Isoindolines, a family of compounds to which this compound belongs, have been found to interact with various biological targets, including the human dopamine receptor d2 .
Mode of Action
Isoindolines have been shown to interact with their targets, such as the dopamine receptor d2, at the allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in cellular signaling.
Biochemical Pathways
Given its potential interaction with the dopamine receptor d2, it may influence dopaminergic signaling pathways .
Pharmacokinetics
The compound’s molecular weight (29337 g/mol) and physical form (powder) suggest that it may have reasonable bioavailability .
Result of Action
Isoindolines have been shown to modulate the activity of their targets, leading to changes in cellular signaling .
Properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)-3H-isoindol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c19-18-17-4-2-1-3-14(17)13-21(18)16-7-5-15(6-8-16)20-9-11-22-12-10-20/h1-8,19H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYTXVDKGRSUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3CC4=CC=CC=C4C3=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2891793.png)

![2-(3,4-dimethoxyphenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2891796.png)

![3-benzyl-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891798.png)
![[4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] thiophene-2-carboxylate](/img/structure/B2891799.png)
![N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2891802.png)

![5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891811.png)

![(2Z)-6-bromo-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2891813.png)

![6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2891815.png)
![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2891816.png)
